2-(Quinolin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-3-yl)butanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanoic acid moiety, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with butanoic acid derivatives under specific conditions. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Zinc/acetic acid (Zn/AcOH) or triphenylphosphine (PPh3) are common reducing agents.
Substitution: Halogenated quinoline derivatives can undergo substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-(Quinolin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Quinolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. Additionally, they may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core structure but differs in functional groups.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl functional groups.
Ciprofloxacin: A well-known quinoline derivative used as an antibiotic
Uniqueness: 2-(Quinolin-3-yl)butanoic acid is unique due to its specific structure, which combines the quinoline ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-(Quinolin-3-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁NO₂, comprising a quinoline moiety attached to a butanoic acid structure. The presence of the quinoline ring significantly influences its chemical reactivity and biological activity.
Anticancer Properties
Research indicates that compounds related to quinoline derivatives exhibit significant anticancer activities. For instance, studies have shown that various quinoline derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 and PC-3.
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | GI50 (µM) | Notes |
---|---|---|---|
This compound | MDA-MB-231 | 15 | Induces apoptosis |
This compound | PC-3 | 10 | Significant growth inhibition |
6BrCaQ | MDA-MB-231 | 10 | Enhanced in vitro activity |
6BrCaQ | PC-3 | 48 | Less effective compared to others |
The GI50 value represents the concentration required to inhibit cell growth by 50%. The data indicate that this compound possesses promising anticancer properties, particularly against breast and prostate cancer cell lines.
The mechanisms through which quinoline derivatives exert their anticancer effects include:
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells.
- Inhibition of Hsp90 : Quinoline derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins.
- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.
Other Biological Activities
In addition to anticancer effects, quinoline derivatives have been reported to exhibit various other biological activities, including:
- Antimicrobial Activity : Certain derivatives show effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds have been investigated for their potential to reduce inflammation in various models.
- Neuroprotective Effects : Some analogs are being studied for their ability to protect neuronal cells from degeneration.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers.
- In Vivo Studies : Research involving animal models has shown that the compound can reduce tumor size in xenograft models, suggesting its potential for therapeutic use in oncology.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-quinolin-3-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-11(13(15)16)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2H2,1H3,(H,15,16) |
InChI Key |
OCDNEPDSGRHTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.